N-benzyl-2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-ethylacetamide
Description
N-BENZYL-2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-ETHYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C30H30N4O3 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-benzyl-2-(3-benzyl-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C30H30N4O3/c1-4-32(18-22-11-7-5-8-12-22)26(35)20-33-27-24-17-21(2)15-16-25(24)31(3)28(27)29(36)34(30(33)37)19-23-13-9-6-10-14-23/h5-17H,4,18-20H2,1-3H3 |
InChI Key |
ROFPSYJYFCERRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-BENZYL-2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-ETHYLACETAMIDE involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bischler-Möhlau indole synthesis . The subsequent steps involve the introduction of the benzyl and ethylacetamide groups under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
N-BENZYL-2-{3-BENZYL-5,8-DIMETHYL-2,4-DIOXO-1H,2H,
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